Cas no 59-47-2 (Mephenesin)

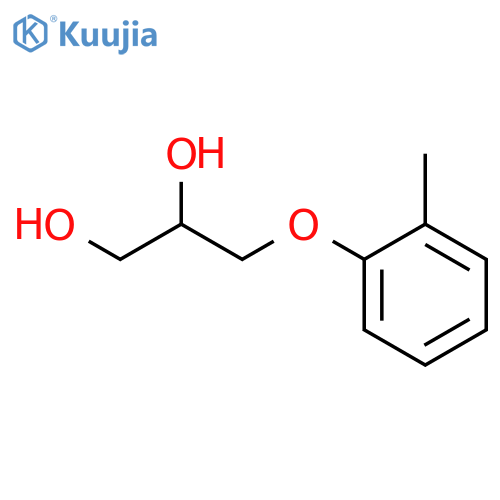

Mephenesin structure

商品名:Mephenesin

Mephenesin 化学的及び物理的性質

名前と識別子

-

- Mephenesin

- 3-o-tolyloxypropane-1,2-diol

- glycerol alpha-o-tolyl ether

- 3-(2-methylphenoxy)propane-1,2-diol

- 3-(o-Tolyloxy)-1.2-propanediol

- 3-(2-Methylphenoxy)-1,2-propanediol

- 3-(2-methylphenoxy)-propane-1,2-diol

- 3-(o-tolyloxy)-1,2-propanediol

- Anatensin

- Cresodiol

- Cresoxydiol

- Decontractil

- Decontractyl

- Lissenphan

- Lissephen

- Mefenesina

- Myodetensine

- Memphenesin

- Mephedan

- Mephenesine

- Mephesin

- Myodetensin

- Dioloxol

- Mephelor

- Atensin

- Curaril

- Sinan

- Kresoxypropandiol

- Cresoxypropanediol

- Curarythan

- Cresossidiolo

- Spartoloxyn

- Spartoloxin

- Seconesinz

- Torulox

- Tolyspaz

- Toloxyn

- Tolbart

- Tolansin

- Tokerol

- Saserol

- Renarcol

- Nephelor

- Myoserol

- Myolysin

- Mephson

- Halabar

- Dioloxal

- Diloxol

- Thoxidil

- Thioxidil

- Sansdolor

- Relaxar

- Proloxin

- Prolaxin

- Nocty

- SR-05000001772-1

- Avosyl

- Mefensina

- Mephate

- Myoxyl

- KBio1_000076

- IDI1_000076

- Prolax

- NCGC00094908-03

- SR-05000001772-2

- Daserd

- Myanil

- Walconesin

- Noctynol

- Tolhart

- Mefenesina [INN-Spanish]

- 3-(o-Methylphenoxy)-1,2-propanediol

- Myanol

- KBio3_001856

- NSC50788

- Myosera

- s5032

- Myopna

- DTXCID803254

- alpha-(o-Tolyl)glyceryl ether

- Mephenesin [INN:BAN:NF]

- Findolar

- Walko-Nesin

- RP 3602

- WLN: Q1YQ1OR B1

- o-Kresol-glycerinaether

- KBioSS_001882

- BYK-M 1

- EINECS 200-427-4

- CS-5340

- Myocuran

- DB13583

- SR-05000001772-3

- 1-(o-tolyl)glycerol

- Tox21_111356_1

- 3-(2-Methylphenoxy)-1 pound not2-propanediol

- 1-o-Tolylglycerol ether

- Mephenesin, 98%

- Walco-Nesin

- KBioGR_001473

- SCHEMBL25448

- MFCD00004718

- HMS500D18

- UNII-7B8PIR2954

- Kinavosyl

- Tolosate

- Myopen

- Mephenesinum [INN-Latin]

- 59-47-2

- BDH 312

- MEPHENESIN [MI]

- HY-B1283

- M3076

- Temian

- GLYCEROL-1-(O-TOLYL) ETHER

- NCGC00094908-06

- Avesyl

- Rhex regulans

- Myoxane

- MC 2303

- Tolserol (TN)

- SPBio_001996

- KBio2_001882

- CCG-38970

- D97581

- Avoxyl

- HMS1921J09

- Tolofren

- EN300-7408655

- Glykresin

- Mycocuran

- Tolydrin

- Prestwick1_000178

- 7B8PIR2954

- Moctynol

- Glyotol

- Myoten

- Tolsil

- NSC 25234

- (S)-3-(2-Methylphenoxy)propane-1,2-diol

- AKOS015912866

- Mianesina

- Findolor

- .alpha.,.beta.-Dihydroxy-.gamma.-(2-methylphenoxy)propane

- Spasmolyn

- Spectrum4_001007

- Spectrum3_000908

- NINDS_000076

- Avoxil

- (.+/-.)-Mephenesin

- Mephenesin (INN)

- Mephenesinum

- DTXSID4023254

- Myastenin

- o-Cresyl alpha-glyceryl ether

- Mephin

- Tolcil

- SR-05000001772

- Stilalgin

- Myasin

- 1,2-PROPANEDIOL, 3-(o-TOLYLOXY)-

- NS00001081

- Tox21_111356

- BPBio1_000083

- Ageflex CGE

- Mephensin

- Curythan

- 3-(o-Tolyloxy)propane-1,2-diol

- Myolax

- Mephenesine [INN-French]

- BSPBio_000075

- NSC-25234

- 3-[(2-methylphenyl)oxy]propane-1,2-diol

- Myopan

- Tolsin

- Glukresin

- Myanesin

- Q3333250

- SPECTRUM1501140

- BRN 2047373

- Mepherol

- HMS3886K09

- A923330

- CHEMBL229128

- JWDYCNIAQWPBHD-UHFFFAOYSA-N

- o-Cresyl .alpha.-glyceryl ether

- Spectrum2_001418

- Relaxil

- Tolax

- MEPHENESIN [WHO-DD]

- CHEBI:94398

- HMS1568D17

- KBio2_007018

- Xeral

- 1,2-Propanediol, 3-(2-methylphenoxy)-

- component of Tolagesic

- MEPHENESIN [MART.]

- Rex regulans

- Tolulox

- Pharmakon1600-01501140

- Spectrum_001402

- Prestwick3_000178

- DivK1c_000076

- Nembusen

- Cresossipropandiolo

- Spectrum5_001199

- SQ 1156

- 3-o-Toloxy-1,2-propanediol

- 1, 3-(2-methylphenoxy)-

- NSC-8134

- AB00052216_04

- HMS2092F17

- Glyceryl o-tolyl ether

- Prestwick0_000178

- 1, 3-(o-tolyloxy)-

- Ortol

- Rhex 'hobeino'

- NSC757857

- Tolynol

- 1,2-Propanediol, 3-(2-methylphenoxy)

- AB00052216

- Daserol

- D02595

- Tolseron

- NSC25234

- NSC8134

- 1-Ortho-tolylglycerol ether

- o-Cresol glyceryl ether

- NSC-36140

- CAS-59-47-2

- Oranixon

- A 1141

- KBio2_004450

- NSC36140

- Mervaldin

- HMS2095D17

- Mephosal

- MEPHENESIN [INN]

- HMS3712D17

- Miolisina

- o-Cresyl glycerol ether

- NSC-50788

- alpha,beta-Dihydroxy-gamma-(2-methylphenoxy)propane

- SPBio_001496

- Glytol

- o-Kresol-glycerinaether [German]

- Prestwick2_000178

- Prestwick_577

- Relaxyl

- Anxine

- 1-(2-tolyl)glycerol

- 3-(2-Tolyloxy)-1,2-propanediol

- .alpha.-(o-Tolyl)glyceryl ether

- NCGC00094908-01

- NCGC00094908-02

- Tolulexin

- Relaxant

- 1-(2-methylphenyl)glycerol

- 1,2-Dihydroxy-3-(2-methylphenoxy)propane

- NSC-757857

- SBI-0051654.P002

- FT-0628209

- Tolserol

- BRD-A55469827-001-01-7

- Rhex

- BRD-A55469827-001-07-4

- DA-55344

- STL430456

-

- MDL: MFCD00004718

- インチ: 1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3

- InChIKey: JWDYCNIAQWPBHD-UHFFFAOYSA-N

- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])C([H])([H])C([H])(C([H])([H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 182.09400

- どういたいしつりょう: 182.094

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- 密度みつど: 1.0966 (rough estimate)

- ゆうかいてん: 69.0 to 73.0 deg-C

- ふってん: 154°C/4mmHg(lit.)

- フラッシュポイント: 153-154°C/4mm

- 屈折率: 1.5320 (estimate)

- ようかいど: Soluble in alcohol

- PSA: 49.69000

- LogP: 0.72700

- マーカー: 14,5850

- 最大波長(λmax): 271(lit.)

Mephenesin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

- RTECS番号:TZ1225000

-

危険物標識:

- どくせい:LD50 in mice, rats, hamsters (mg/kg): 471, 283, 322 i.p.; 990, 945, 821 orally (Roszkowski); LD50 in mice (mM/kg): 2.83 i.p.; 10.53 orally (Dresel, Slater)

- リスク用語:R22; R36

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Mephenesin 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Mephenesin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35480-1g |

Mephenesin |

59-47-2 | 1g |

¥36.0 | 2021-09-04 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46188-1g |

Mephenesin |

59-47-2 | 98% | 1g |

¥490.00 | 2023-09-08 | |

| MedChemExpress | HY-B1283-10mM*1 mL in DMSO |

Mephenesin |

59-47-2 | 99.73% | 10mM*1 mL in DMSO |

¥500 | 2024-04-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35480-250mg |

Mephenesin |

59-47-2 | 250mg |

¥56.0 | 2021-09-04 | ||

| TRC | M225013-250mg |

Mephenesin |

59-47-2 | 250mg |

$ 65.00 | 2023-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3076-25G |

Mephenesin |

59-47-2 | >98.0%(GC) | 25g |

¥110.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KF498-5g |

Mephenesin |

59-47-2 | 98.0%(GC) | 5g |

¥145.0 | 2023-01-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KF498-5g |

Mephenesin |

59-47-2 | 98.0%(GC) | 5g |

¥145.0 | 2022-07-28 | |

| 1PlusChem | 1P00E9ZA-100mg |

MEPHENESIN |

59-47-2 | 95% | 100mg |

$4.00 | 2023-12-16 | |

| Aaron | AR00EA7M-75g |

MEPHENESIN |

59-47-2 | 95% | 75g |

$59.00 | 2023-12-13 |

Mephenesin 関連文献

-

1. Absolute configuration of 3-aryloxypropane-1,2-diols and derivatives: mephenesin isomersWendel L. Nelson,Carl E. Wood J. Chem. Soc. Chem. Commun. 1973 896

-

Darioush Dadgar,Mary Kelly Analyst 1988 113 229

-

Romaric Gérardy,Julien Estager,Patricia Luis,Damien P. Debecker,Jean-Christophe M. Monbaliu Catal. Sci. Technol. 2019 9 6841

-

Ganapati D. Yadav,Prasad S. Surve Catal. Sci. Technol. 2013 3 2668

-

E. Brian Smith Chem. Soc. Rev. 1986 15 503

59-47-2 (Mephenesin) 関連製品

- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)

- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 13769-43-2(potassium metavanadate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬